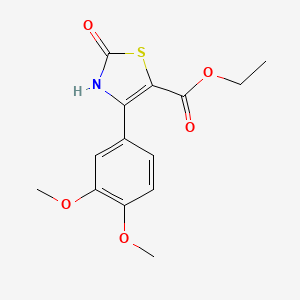

4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Description

4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester (CAS: 1211596-34-7) is a heterocyclic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at the 4-position and an ethyl ester at the 5-position. The 2-oxo-2,3-dihydro-thiazole moiety imparts partial saturation to the ring, enhancing conformational flexibility compared to fully aromatic thiazoles.

Properties

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-4-20-13(16)12-11(15-14(17)21-12)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMXGLYGUCLHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201157284 | |

| Record name | Ethyl 4-(3,4-dimethoxyphenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-86-5 | |

| Record name | Ethyl 4-(3,4-dimethoxyphenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3,4-dimethoxyphenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives, including 4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester, exhibit a range of biological activities:

- Antimicrobial Activity : Thiazole compounds are known for their antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Several studies have shown that thiazole derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Applications in Pharmaceuticals

- Drug Development : Due to its diverse biological activities, this compound is being investigated as a lead structure for developing new pharmaceuticals targeting various diseases. Its ability to interact with multiple biological targets makes it a versatile candidate for drug discovery.

- Mechanism of Action Studies : Understanding how this compound interacts with biological systems is crucial for optimizing its efficacy. Studies on its mechanism of action can lead to the design of more effective derivatives.

Agrochemical Applications

In addition to its pharmaceutical potential, this compound may also find applications in agrochemicals:

- Pesticide Development : The antimicrobial properties suggest that it could be developed into an effective pesticide or fungicide.

- Plant Growth Regulators : Research into the compound’s effects on plant growth could lead to the development of new growth regulators that enhance crop yield and resistance to pathogens.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl group enhances the compound's ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Thiazole Core

The compound’s structural analogues differ in substituents on the phenyl ring, ester groups, or thiazole saturation. Key examples include:

Extended Heterocyclic Systems

Compounds such as Ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 381699-77-0) incorporate additional fused pyrrole or benzoyl groups, increasing structural complexity and molecular weight. These modifications may enhance biological activity but reduce synthetic accessibility .

Physicochemical Properties

- Solubility : The 3,4-dimethoxy groups increase polarity, likely improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl- or halogen-substituted derivatives .

- Melting Points : Fully aromatic thiazoles (e.g., trifluoromethyl-substituted derivative in ) typically exhibit higher melting points (>150°C) due to rigid planar structures, whereas 2-oxo-2,3-dihydrothiazoles may melt at lower temperatures (~100–120°C) .

Biological Activity

4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique thiazole structure with methoxy substitutions on the phenyl ring, which may enhance its pharmacological properties.

The molecular formula of this compound is , and it has a molecular weight of approximately 309.34 g/mol. The thiazole ring fused with a phenyl group contributes to its distinctive chemical reactivity and biological activity.

Biological Activity Overview

Thiazole derivatives are known for a wide range of biological activities, including:

- Antimicrobial Activity : Thiazoles often exhibit significant antibacterial and antifungal properties.

- Anticancer Potential : Many thiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Some compounds have shown promise as inhibitors of key enzymes involved in disease processes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies suggest that the compound may influence enzyme activity and cellular signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that specific substitutions can enhance biological efficacy. For instance, the presence of methoxy groups on the phenyl ring increases lipophilicity and potentially improves bioavailability compared to other thiazoles lacking such modifications.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-1,3-thiazole | Basic thiazole structure | Antimicrobial, anticancer |

| 5-Methylthiazole | Methyl substitution on thiazole | Antifungal |

| 4-Thiazolylurea | Urea functional group attached | Anticancer |

Case Studies and Research Findings

Recent studies have explored the biological activity of various thiazole derivatives, including those structurally similar to this compound.

- Anticancer Activity : Research indicated that compounds with similar thiazole structures exhibited potent cytotoxic effects against cancer cell lines such as HT29 and Jurkat. For example, certain derivatives showed IC50 values less than that of standard anticancer drugs like doxorubicin .

- Enzyme Inhibition : A study highlighted that thiazoles could inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. Compounds similar in structure demonstrated significant AChE inhibitory activity with promising IC50 values .

- Antimicrobial Properties : The antimicrobial efficacy of thiazoles has been documented extensively. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for 4-(3,4-dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester, and what are their key reaction conditions?

Methodological Answer: The synthesis typically involves cyclocondensation of precursor molecules under controlled conditions. For example:

- Route A : Refluxing 2-aminothiazol-4(5H)-one derivatives with substituted aldehydes in acetic acid containing sodium acetate (3–5 hours, 80–100°C). The product is purified via recrystallization from DMF/acetic acid .

- Route B : Alkylation of thiazolidinone intermediates with ethyl bromoacetate in ethanol under reflux (5 hours), followed by washing with H₂O and recrystallization .

Key Variables : Solvent polarity, temperature, and catalyst (e.g., sodium acetate) significantly impact yield and purity.

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole ring protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C–S bond: ~1.75 Å; thiazole ring planarity) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₄H₁₅NO₅S₂) and purity (>95%) .

Q. What preliminary biological activities have been reported for structurally analogous thiazole derivatives?

Methodological Answer:

- Antimicrobial Activity : Analogues with dichlorophenyl or nitro groups show MIC values of 8–32 µg/mL against S. aureus .

- Anticancer Potential : Thiazolidinones inhibit protein kinases (IC₅₀: 1–10 µM) via competitive binding to ATP pockets .

Table 1 : Bioactivity Comparison of Analogues

| Substituent | Activity (IC₅₀/MIC) | Target | Reference |

|---|---|---|---|

| 3,4-Dichlorophenyl | 5 µM | Protein kinase CK2 | |

| 3-Nitrophenyl | 12 µg/mL | E. coli |

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the production of this compound?

Methodological Answer:

- DoE Approach : Vary solvent (DMF vs. acetic acid), catalyst loading (NaOAc: 1–2 eq), and reaction time (3–8 hours) to identify optimal conditions .

- Continuous Flow Reactors : Enhance reproducibility and reduce side products (e.g., dimerization) via controlled residence times .

Data Contradiction Note : Ethanol reflux (Route B) gives higher yields (~75%) than acetic acid (Route A, ~60%) but requires longer reaction times .

Q. How do researchers resolve discrepancies in reported biological activities across similar compounds?

Methodological Answer:

Q. What computational strategies are used to predict the toxicity and ADMET properties of this compound?

Methodological Answer:

- GUSAR Online : Predicts acute toxicity (LD₅₀) based on structural descriptors (e.g., methoxy groups reduce hepatotoxicity) .

- Molecular Dynamics : Simulates membrane permeability (logP ~2.5) and metabolic stability (CYP3A4 clearance) .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?

Methodological Answer:

- Analog Library Synthesis : Introduce substituents at the 3,4-dimethoxyphenyl or thiazole-5-carboxylate positions .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using Schrödinger Suite .

Table 2 : SAR Trends in Analogues

| Position Modified | Activity Change | Hypothesis |

|---|---|---|

| 3,4-Dimethoxy → H | ↓ Antifungal activity | Methoxy enhances target binding |

| Ethyl ester → Methyl | ↑ Solubility, ↓ potency | Steric hindrance affects docking |

Key Challenges & Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.